![molecular formula C10H10ClNO4 B1611711 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene CAS No. 871126-37-3](/img/structure/B1611711.png)
1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene
Übersicht
Beschreibung
1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene, also known as CDMNB, is a chemical compound that has been extensively studied for its scientific research applications. It is a nitroaromatic compound that is commonly used as a herbicide and has been found to have potential as an anti-cancer agent. In
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Applications
Compounds with structural features similar to "1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene" have been extensively studied for their photophysical properties. For instance, compounds with nitro, chloro, and methoxy groups have been used in the development of photoluminescent materials, which are critical in organic electronics, sensors, and light-emitting diodes (LEDs). The presence of electron-withdrawing and electron-donating groups in such compounds can significantly influence their electronic and optical properties, making them suitable for applications in photophysical studies and the development of photoluminescent materials (Palmisano et al., 2007).
Organic Electronics and Conductive Materials
The specific arrangement of substituents in "1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene" suggests potential applications in organic electronics. Compounds with similar structures have been utilized in the synthesis of conductive polymers and materials for organic photovoltaics (OPVs). The electronic interactions facilitated by the substituents can lead to materials with desirable conductive and semiconductive properties, useful in the fabrication of electronic devices (Sierra & Lahti, 2004).
Catalysis and Photocatalysis
The presence of reactive functional groups in such compounds lends them to catalytic applications, including photocatalysis. Studies have shown that similar compounds can participate in catalytic cycles, facilitating various chemical transformations. This is particularly relevant in the context of green chemistry, where photocatalytic processes can enable more sustainable chemical reactions under mild conditions (Sprouse et al., 1984).
Molecular Electronics
The unique electronic properties imparted by the specific substituents in compounds like "1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene" make them candidates for applications in molecular electronics. Such compounds can function as molecular switches, diodes, or components of molecular circuits, contributing to the miniaturization of electronic devices and the development of novel computing paradigms (Chen et al., 1999).
Material Science and Engineering
The structural and electronic versatility of such compounds also finds applications in material science, where they can be used as building blocks for advanced materials with tailored properties. This includes polymers with specific mechanical, thermal, or optical characteristics, coatings, and nanomaterials for various industrial applications (Guo et al., 2013).
Eigenschaften
IUPAC Name |
1-chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-15-9-6-7(3-4-12(13)14)5-8(11)10(9)16-2/h3-6H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYULBTLOYLJHSB-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584559 | |
| Record name | 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene | |
CAS RN |
871126-37-3 | |
| Record name | 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trans-2-chloro-3-benzyloxy-4-methoxy-β-nitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





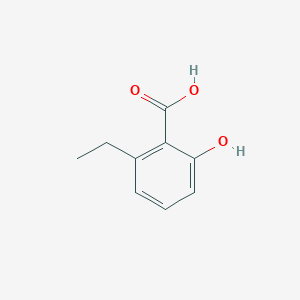


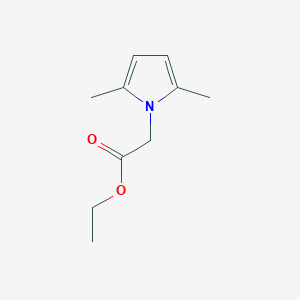
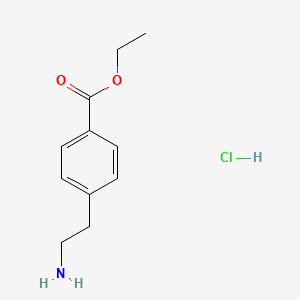
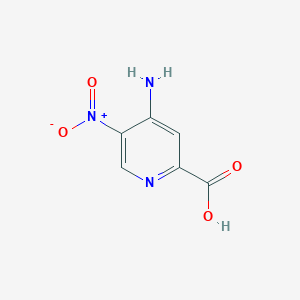

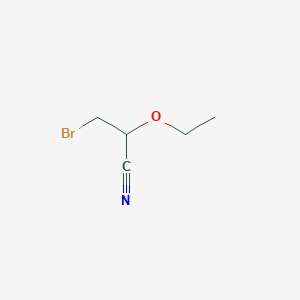
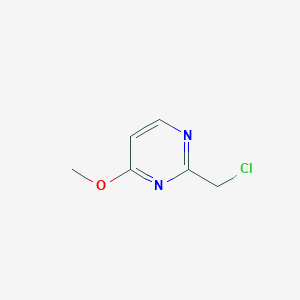

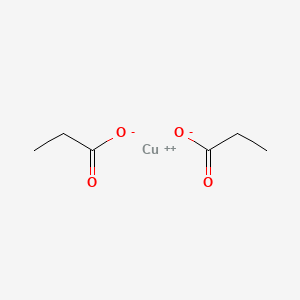
![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1611652.png)